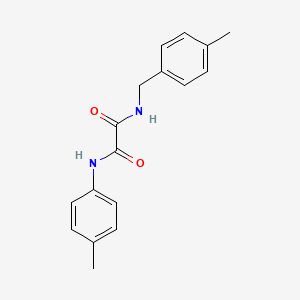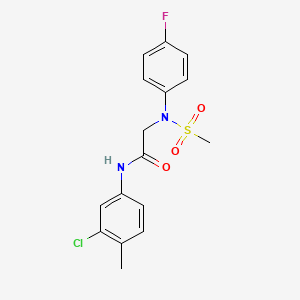
2-(2-tert-butyl-5-methylphenoxy)-N-(2-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-tert-butyl-5-methylphenoxy)-N-(2-nitrophenyl)acetamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It was first synthesized in 2000 by researchers at Bayer AG, and since then, it has been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties.
作用機序
The mechanism of action of 2-(2-tert-butyl-5-methylphenoxy)-N-(2-nitrophenyl)acetamide 11-7082 involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune responses, inflammation, and cell survival. When activated, NF-κB translocates to the nucleus of cells and activates the expression of genes involved in these processes. 2-(2-tert-butyl-5-methylphenoxy)-N-(2-nitrophenyl)acetamide 11-7082 inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the suppression of NF-κB-dependent gene expression and the downstream effects of inflammation, cell survival, and proliferation.
Biochemical and Physiological Effects:
2-(2-tert-butyl-5-methylphenoxy)-N-(2-nitrophenyl)acetamide 11-7082 has been shown to have several biochemical and physiological effects in vitro and in vivo. In addition to its anti-inflammatory, anti-cancer, and anti-viral properties, it has also been found to have antioxidant effects and to modulate the expression of several genes involved in cell cycle regulation and apoptosis.
実験室実験の利点と制限
One of the main advantages of 2-(2-tert-butyl-5-methylphenoxy)-N-(2-nitrophenyl)acetamide 11-7082 for lab experiments is its relatively simple synthesis process, which makes it readily available for research purposes. It also has a well-established mechanism of action and has been extensively studied in vitro and in vivo, which provides a solid foundation for further research.
However, there are also some limitations to the use of 2-(2-tert-butyl-5-methylphenoxy)-N-(2-nitrophenyl)acetamide 11-7082 in lab experiments. One of the main limitations is its potential toxicity, which has been reported in some studies. It is also important to note that the effects of 2-(2-tert-butyl-5-methylphenoxy)-N-(2-nitrophenyl)acetamide 11-7082 may vary depending on the cell type and experimental conditions used, which can make it difficult to compare results across different studies.
将来の方向性
There are several potential future directions for research on 2-(2-tert-butyl-5-methylphenoxy)-N-(2-nitrophenyl)acetamide 11-7082. One area of interest is the development of new anti-inflammatory drugs based on its mechanism of action. Another potential direction is the development of new anti-cancer drugs that target the NF-κB signaling pathway. Additionally, further research is needed to fully understand the potential toxicity of 2-(2-tert-butyl-5-methylphenoxy)-N-(2-nitrophenyl)acetamide 11-7082 and to identify any potential side effects that may limit its clinical use. Overall, 2-(2-tert-butyl-5-methylphenoxy)-N-(2-nitrophenyl)acetamide 11-7082 has significant potential for the development of new therapeutics in various fields of medicine.
合成法
The synthesis of 2-(2-tert-butyl-5-methylphenoxy)-N-(2-nitrophenyl)acetamide 11-7082 involves several steps, starting with the reaction of 2-tert-butyl-5-methylphenol with chloroacetyl chloride to form 2-(2-tert-butyl-5-methylphenoxy)acetamide. This intermediate is then reacted with 2-nitrobenzaldehyde in the presence of a base to form the final product, 2-(2-tert-butyl-5-methylphenoxy)-N-(2-nitrophenyl)acetamide 11-7082. The synthesis process is relatively straightforward and can be carried out in a laboratory setting using standard organic chemistry techniques.
科学的研究の応用
2-(2-tert-butyl-5-methylphenoxy)-N-(2-nitrophenyl)acetamide 11-7082 has been widely studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which is involved in the regulation of immune responses. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and asthma.
In addition to its anti-inflammatory properties, 2-(2-tert-butyl-5-methylphenoxy)-N-(2-nitrophenyl)acetamide 11-7082 has also been shown to have anti-cancer effects. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. This is thought to be due to its ability to induce apoptosis, or programmed cell death, in cancer cells.
2-(2-tert-butyl-5-methylphenoxy)-N-(2-nitrophenyl)acetamide 11-7082 has also been studied for its anti-viral properties. It has been shown to inhibit the replication of several viruses, including HIV, hepatitis B virus, and herpes simplex virus. This makes it a potential candidate for the development of new antiviral drugs.
特性
IUPAC Name |
2-(2-tert-butyl-5-methylphenoxy)-N-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-13-9-10-14(19(2,3)4)17(11-13)25-12-18(22)20-15-7-5-6-8-16(15)21(23)24/h5-11H,12H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBHSDCNXYRHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-cyclohexyl-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4955325.png)
![methyl 6-({[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}carbonyl)nicotinate](/img/structure/B4955330.png)


![4-methoxy-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4955353.png)


![N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4955370.png)

![5-(4-methoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine hydrochloride](/img/structure/B4955384.png)

![6-amino-4-(3-chloro-4-nitrophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4955393.png)
![2-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B4955417.png)
![1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,4-dimethylbenzene](/img/structure/B4955423.png)